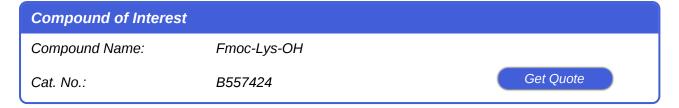


# Chemical properties of N-alpha-Fmoc-L-lysine-OH

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An In-depth Technical Guide to the Chemical Properties and Applications of N- $\alpha$ -Fmoc-L-lysine-OH

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-lysine (**Fmoc-Lys-OH**) is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. As an N-Fmoc protected form of the essential amino acid L-Lysine, it serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] The defining characteristic of **Fmoc-Lys-OH** is the selective protection of its  $\alpha$ -amino group by the base-labile Fmoc group, while the  $\epsilon$ -amino group on the side chain remains unprotected. This unique configuration makes it the starting material of choice for synthesizing peptides that require specific modifications at the lysine side chain, such as the creation of branched peptides or the introduction of labels and tags.[3]

This technical guide provides a comprehensive overview of the chemical properties, stability, and core applications of **Fmoc-Lys-OH**, complete with detailed experimental protocols and analytical data for professionals in peptide synthesis and drug development.

## **Core Chemical and Physical Properties**

The fundamental physicochemical properties of N- $\alpha$ -Fmoc-L-lysine-OH are summarized below. These parameters are critical for its handling, storage, and application in synthesis. The



compound typically appears as a white to off-white or yellow crystalline powder.[1][4][5]

Property	Value References		
CAS Number	105047-45-8	[1][4][5][6]	
Molecular Formula	C21H24N2O4	[1][4][5][6]	
Molecular Weight	368.43 g/mol	[1][4][5][6]	
Appearance	White to yellow solid/powder	[1][4][5]	
Melting Point	26.8 °C	[1][4][6]	
pKa (Predicted)	3.81 ± 0.21	[1][4][6]	
Optical Rotation [α] <sup>20</sup> /D	-19 ± 2° (c=1, in DMF)	[1]	
Storage Conditions	2-8°C, keep in dark place, inert atmosphere	[1][6]	

#### Solubility Profile:

Solvent	Solubility	Notes	References
DMSO	50 mg/mL	Hygroscopic DMSO can impact solubility; use newly opened solvent.	[4][5]
Methanol	5.74 mg/mL	With sonication and pH adjustment to 6 with HCl.	[5]
Water	3.64 mg/mL	With sonication and pH adjustment to 3 with 1 M HCl.	[5]
DCM	Soluble	[4]	

# Reactivity, Stability, and Handling

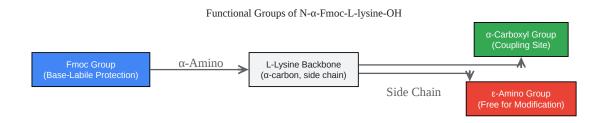


The synthetic utility of **Fmoc-Lys-OH** is dictated by the differential reactivity of its functional groups.

- α-Amino Group: Protected by the Fmoc group, which is stable under acidic and neutral
  conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in an
  organic solvent like dimethylformamide (DMF).[7][8] This base lability is the cornerstone of
  Fmoc-based SPPS.[9]
- α-Carboxyl Group: This group is activated during the coupling step of peptide synthesis to form a peptide bond with the free amino group of the growing peptide chain anchored to the solid support.
- ε-Amino Group: The unprotected side-chain amino group is a key feature. It is nucleophilic and available for on-resin modification, such as acylation, alkylation, or coupling to another peptide chain to form branched structures.[3]

For routine synthesis of linear peptides where the lysine side chain should not react, Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is the standard choice.[10][11][12] The tert-butyloxycarbonyl (Boc) group on the side chain is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[7][11]

Stability and Storage: **Fmoc-Lys-OH** is stable under recommended storage conditions.[4] To prevent degradation, it should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere.[1][6]





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Caption: Logical relationship of the key functional groups in **Fmoc-Lys-OH**.

## **Key Experimental Protocols**

The following protocols are standard methodologies for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.

### **Protocol 3.1: Fmoc Group Deprotection from Resin**

This procedure is performed to remove the  $\alpha$ -amino Fmoc protecting group from the N-terminal amino acid of a peptide chain bound to a solid support, preparing it for the next coupling cycle.

- Resin Preparation: Place the peptide-resin in a suitable reaction vessel and wash three times with DMF to swell the resin and remove residual reagents from the previous step.[13]
- Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[14]
- Reaction Time: Agitate the mixture at room temperature. A two-step process is common: an initial treatment for 1-3 minutes, drain, and then a second treatment with fresh reagent for 5-10 minutes. [14][15]
- Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to
  ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.
   [13][15] The resin is now ready for the next coupling step.

## **Protocol 3.2: Standard Amino Acid Coupling**

This protocol describes the activation and coupling of the next Fmoc-amino acid to the deprotected N-terminus of the resin-bound peptide.

Activation Mixture: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[13]

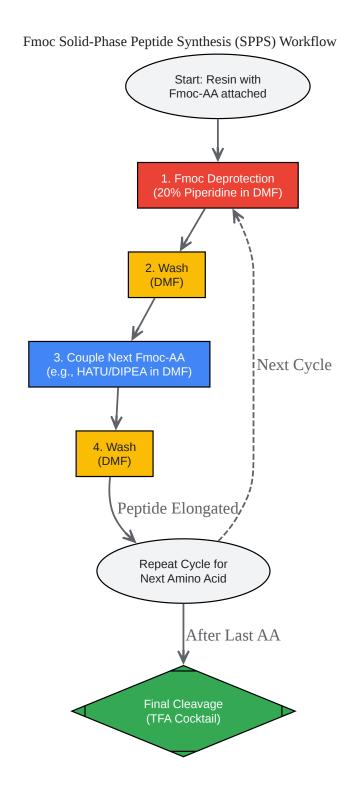






- Activation: Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 3.1.
- Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.
- Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[13] The cycle can now be repeated.





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Caption: A typical workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.



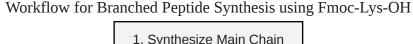
# Advanced Applications: Branched Peptide Synthesis

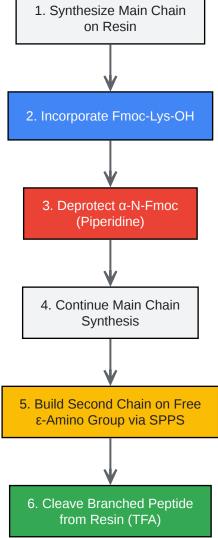
The free  $\varepsilon$ -amino group of **Fmoc-Lys-OH** is its most valuable feature, enabling the synthesis of complex peptide architectures directly on the solid support.

General Workflow for Branched Peptides:

- Main Chain Synthesis: The primary peptide sequence is synthesized on the resin using standard SPPS protocols.
- Incorporate Fmoc-Lys-OH: At the desired branching point, Fmoc-Lys-OH is coupled to the main chain.
- Elongate Main Chain: The  $\alpha$ -amino Fmoc group of the newly added lysine is removed with piperidine, and the main peptide chain synthesis continues to its desired length.
- Side Chain Elongation: After completion of the main chain, the free ε-amino group of the lysine residue is now available. A secondary peptide chain can be synthesized starting from this point by repeating the standard deprotection and coupling cycles.
- Final Cleavage: Once all synthesis is complete, the entire branched peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers).[16]







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